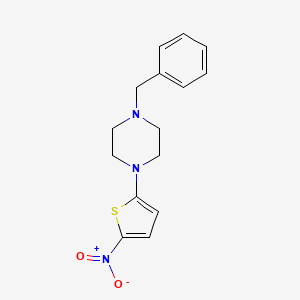

Piperazine, 1-(5-nitro-2-thienyl)-4-(phenylmethyl)-

Description

This compound is a benzyl-substituted piperazine derivative featuring a 5-nitrothiophen-2-yl group linked to a 1,3,4-thiadiazole ring. Its synthesis involves reacting chloro-1,3,4-thiadiazole derivatives (e.g., 4a-b) with piperazine hydrate in ethanol, followed by substitution with benzyl chlorides in dimethylformamide (DMF) . Key structural attributes include:

- Benzyl group: Modifies lipophilicity and steric bulk.

- Thiadiazole core: Contributes to planar geometry and hydrogen-bonding capacity.

Reported yields for derivatives in this series range from 40% to 54% under optimized conditions .

Properties

CAS No. |

706767-35-3 |

|---|---|

Molecular Formula |

C15H17N3O2S |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

1-benzyl-4-(5-nitrothiophen-2-yl)piperazine |

InChI |

InChI=1S/C15H17N3O2S/c19-18(20)15-7-6-14(21-15)17-10-8-16(9-11-17)12-13-4-2-1-3-5-13/h1-7H,8-12H2 |

InChI Key |

IAMUKIRZCDUAEK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(S3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Sequential Alkylation and Coupling

Synthesis of 1-(5-Nitro-2-Thienyl)Piperazine

The first step involves introducing the 5-nitro-2-thienyl group to piperazine. This is achieved via nucleophilic aromatic substitution or Buchwald-Hartwig amination :

Method A: Nucleophilic Substitution

- Reagents : Piperazine, 2-bromo-5-nitrothiophene, N-ethyldiisopropylamine (DIEA).

- Conditions : Acetonitrile, 60°C, 30 hours.

- Yield : ~50–60%.

Method B: Palladium-Catalyzed Coupling

- Reagents : Piperazine, 2-bromo-5-nitrothiophene, Pd(OAc)₂, XPhos, Cs₂CO₃.

- Conditions : Toluene, 105°C, nitrogen atmosphere.

- Yield : 85–96%.

Key Advantage : Palladium-mediated coupling offers higher yields and selectivity for mono-substitution.

Benzylation of 1-(5-Nitro-2-Thienyl)Piperazine

The second step introduces the benzyl group via alkylation:

- Reagents : 1-(5-Nitro-2-thienyl)piperazine, benzyl chloride, NaHCO₃.

- Conditions : DMF, room temperature, 12–24 hours.

- Workup : Precipitation in water, filtration, and recrystallization (ethanol/acetone).

- Yield : 40–60%.

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, with NaHCO₃ neutralizing HCl generated during alkylation.

One-Pot Protection/Deprotection Strategy

Boc Protection and Functionalization

To avoid over-alkylation, a Boc-protected piperazine intermediate is used:

- Protection : Piperazine → 1-Boc-piperazine (Boc₂O, THF, 0°C to RT).

- Coupling : React with 2-bromo-5-nitrothiophene (Pd(OAc)₂, XPhos, Cs₂CO₃, toluene, 105°C).

- Deprotection : TFA/CH₂Cl₂ to yield 1-(5-nitro-2-thienyl)piperazine.

- Benzylation : As described in Section 1.2.

Overall Yield : 65–75% (four steps).

Direct Coupling of Pre-Functionalized Piperazines

Comparative Analysis of Methods

| Method | Key Steps | Yield | Complexity | Catalyst Required |

|---|---|---|---|---|

| Sequential Alkylation | Nucleophilic substitution → alkylation | 40–60% | Moderate | No |

| Palladium Coupling | Buchwald-Hartwig → alkylation | 85–90% | High | Yes (Pd) |

| Protection/Deprotection | Boc protection → coupling → deprotection | 65–75% | High | Yes (Pd) |

| Direct Coupling | Single-step Pd-mediated reaction | 85–90% | Moderate | Yes (Pd) |

Critical Notes :

- Palladium-based methods (Methods 2–4) achieve higher yields but require expensive catalysts.

- Sequential alkylation (Method 1) is cost-effective but less efficient for large-scale synthesis.

Optimization and Troubleshooting

Solvent and Base Selection

Chemical Reactions Analysis

Piperazine, 1-(5-nitro-2-thienyl)-4-(phenylmethyl)- undergoes various chemical reactions, including:

Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can undergo oxidation reactions, where the sulfur atom in the thienyl group can be oxidized to form sulfoxides or sulfones.

Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and nucleophiles (e.g., alkyl halides). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Piperazine, 1-(5-nitro-2-thienyl)-4-(phenylmethyl)- has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Piperazine, 1-(5-nitro-2-thienyl)-4-(phenylmethyl)- involves its interaction with molecular targets in biological systems. The nitro group in the compound can undergo reduction to form reactive intermediates that can interact with cellular components. The thienyl and phenylmethyl groups may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes. The exact molecular targets and pathways involved in the compound’s effects are still under investigation.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Physicochemical Properties

- Lipophilicity : Benzyl and nitro groups increase logP values, enhancing membrane permeability. The target compound’s thiadiazole ring may reduce solubility compared to phenyl analogues.

Biological Activity

Piperazine, 1-(5-nitro-2-thienyl)-4-(phenylmethyl)- is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a piperazine ring substituted with a 5-nitro-2-thienyl group and a phenylmethyl group. Its structural formula can be represented as follows:

This unique composition plays a critical role in its biological properties.

The biological activity of Piperazine, 1-(5-nitro-2-thienyl)-4-(phenylmethyl)- is primarily attributed to the following mechanisms:

- Nitro Group Reactivity : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial and antiparasitic effects.

- Receptor Interaction : The thienyl and phenylmethyl substituents may influence interactions with specific receptors or enzymes, enhancing the compound's therapeutic potential.

Biological Activities

Research indicates that Piperazine, 1-(5-nitro-2-thienyl)-4-(phenylmethyl)- exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against bacterial strains, including those resistant to conventional antibiotics. The compound's structural similarities with other piperazine derivatives contribute to this activity .

- Antiparasitic Effects : The compound is being explored for its ability to combat parasitic infections, although detailed studies are still ongoing.

Antibacterial Activity

A study demonstrated the antibacterial activity of related piperazine compounds against Helicobacter pylori, with inhibition zones observed using disk diffusion methods. The results indicated significant antibacterial properties at various concentrations .

Structure-Activity Relationship (SAR)

Research on SAR has shown that modifications in the piperazine ring and substituents significantly affect biological activity. For instance:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| A | Nitro on thienyl | Strong antibacterial |

| B | Methyl substitution | Enhanced antifungal |

| C | Benzene instead of phenylmethyl | Reduced activity |

This table illustrates how varying structural elements can lead to different biological outcomes.

Cytotoxicity and Mechanisms

In vitro studies have assessed the cytotoxic effects of Piperazine derivatives on cancer cell lines. For example, the compound LQFM018, a piperazine analog, was shown to induce necroptosis in K562 leukemic cells through specific receptor interactions, suggesting that similar mechanisms may be applicable to Piperazine, 1-(5-nitro-2-thienyl)-4-(phenylmethyl)- .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.